molecular formula C8H10Cl2N4 B2915756 4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride CAS No. 1798736-93-2

4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride

Cat. No.: B2915756
CAS No.: 1798736-93-2
M. Wt: 233.1
InChI Key: YFFLZKAWAXNHIQ-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride (CAS 1798736-93-2) is a high-purity chemical reagent of significant interest in medicinal chemistry and anticancer research. This compound features the 1,2,4-triazole ring, a privileged nitrogen-containing heterocycle renowned for its prevalence in numerous biologically active molecules and FDA-approved drugs . The aniline and triazole structure makes it a valuable building block (synthon) for the synthesis of more complex derivatives, particularly through metal-catalyzed cross-coupling reactions . Its primary research value lies in the development of novel small molecules with potential antiproliferative activity. The 1,2,4-triazole pharmacophore is a key structural component in several marketed therapeutics, such as letrozole and anastrozole, which are used to treat hormone receptor-positive (HR+) breast cancer . Researchers are actively developing di-arylated 1,2,4-triazole-based compounds, for which this chemical serves as a critical precursor, to screen against various human cancer cell lines like MCF-7, MDA-MB-231, and ZR-75-1 . Mechanistic studies on related triazole derivatives indicate they can induce hallmarks of apoptosis in malignant cells, including the elevation of the pro-apoptotic BAX protein and mitochondrial outer membrane permeabilization . This compound is intended for research applications only in laboratory settings.

Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.2ClH/c9-7-1-3-8(4-2-7)12-5-10-11-6-12;;/h1-6H,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFLZKAWAXNHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=NN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798736-93-2
Record name 4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride typically involves the reaction of 4-nitroaniline with hydrazine hydrate to form 4-hydrazinylaniline. This intermediate is then cyclized with formic acid to yield 4-(4H-1,2,4-triazol-4-yl)aniline. The final step involves the conversion of this compound to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-nitro-1,2,4-triazole derivatives, while reduction with sodium borohydride can produce 4-amino-1,2,4-triazole derivatives .

Scientific Research Applications

4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, including infections and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of 4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair, contributing to its biological activity .

Comparison with Similar Compounds

rac-(3R,4S)-4-(4H-1,2,4-Triazol-4-yl)oxolan-3-amine Dihydrochloride

  • Structure : The triazole ring is attached to an oxolane (tetrahydrofuran) ring instead of an aniline group.
  • Applications: Likely used in nucleoside analogs or antiviral drug development due to the oxolane scaffold .

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride

  • Structure : Replaces the triazole with a dihydroimidazole ring (two nitrogens, one unsaturated bond).
  • Key Differences :
    • The dihydroimidazole is less electron-deficient than triazole, reducing hydrogen-bonding capacity.
    • Applications: Used in organic synthesis for ligands targeting metal ions or enzyme active sites .

4-(4-Methyl-1-piperazinyl)aniline Dihydrochloride

  • Structure : Substitutes the triazole with a methylpiperazine group.
  • Key Differences: Piperazine’s six-membered saturated ring increases steric bulk and basicity, favoring interactions with G-protein-coupled receptors (e.g., antipsychotics). Applications: Potential CNS drug candidate due to piperazine’s prevalence in neuroactive compounds .

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline Hydrochloride

  • Structure : Features an oxadiazole ring (two nitrogens, one oxygen) linked via a methoxy group to aniline.
  • Key Differences :
    • Oxadiazole’s electron-withdrawing nature reduces aniline nucleophilicity, enhancing metabolic stability.
    • Applications: Likely explored as a bioisostere for ester or amide groups in kinase inhibitors .

Structural and Functional Analysis Table

Compound Core Heterocycle Substituent Key Properties Applications
4-(4H-1,2,4-Triazol-4-yl)aniline diHCl 1,2,4-Triazole Aniline, dihydrochloride High solubility, antifungal potential Antifungal agents, building blocks
rac-(3R,4S)-4-Triazol-oxolan-3-amine diHCl 1,2,4-Triazole Oxolane, dihydrochloride Conformational rigidity Antivirals, nucleoside analogs
4-(Dihydroimidazol-2-yl)aniline HCl Dihydroimidazole Aniline, hydrochloride Moderate polarity, metal coordination Organic synthesis, enzyme inhibitors
4-(4-Methylpiperazinyl)aniline diHCl Piperazine Aniline, dihydrochloride High basicity, CNS activity Neuroactive drugs
4-Oxadiazol-methoxyaniline HCl 1,2,4-Oxadiazole Cyclopropyl, methoxy Metabolic stability, electron-withdrawing Kinase inhibitors, agrochemicals

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s synthesis () aligns with methods for triazole derivatives, such as condensation reactions under acidic conditions .
  • Biological Relevance : Triazole derivatives dominate antifungal research (e.g., propiconazole in ), whereas piperazine/oxadiazole analogs are prioritized in CNS and metabolic stability studies .
  • Stability and Solubility : Dihydrochloride salts (e.g., ) outperform free bases in aqueous solubility, critical for drug formulation .

Biological Activity

4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its triazole moiety, which allows it to interact with various molecular targets. The compound can inhibit specific enzymes and receptors, disrupting cellular processes essential for microbial growth and cancer cell proliferation. Notably, the triazole ring's ability to bind to enzymes involved in DNA synthesis and repair contributes significantly to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity against a range of pathogens. A study conducted on various synthesized triazole derivatives demonstrated that compounds with similar structural features showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The following table summarizes the antimicrobial efficacy of related triazole compounds:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Properties

In addition to its antimicrobial activity, this compound has been evaluated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, research on hydroxamate analogs related to 4-(4H-1,2,4-triazol-4-yl)aniline revealed that these compounds could reactivate CDK inhibitor proteins and suppress pancreatic cancer cell growth in vivo . The following table illustrates the IC50 values of related compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)5.0
HeLa (cervical cancer)3.5
A549 (lung cancer)7.2

Case Studies

  • In Vivo Efficacy Against Pancreatic Cancer : A study assessed the in vivo efficacy of a triazole-based compound similar to this compound on pancreatic cancer xenografts. The results indicated significant tumor reduction and reactivation of tumor suppressor genes .
  • Antimicrobial Screening : In a comprehensive antimicrobial screening of various triazole derivatives, this compound displayed superior activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride?

  • Methodology : A common approach involves nucleophilic substitution reactions. For example, reacting 4-chloroaniline with 1,2,4-triazole derivatives under basic conditions (e.g., potassium carbonate in DMF). The intermediate is then protonated with hydrochloric acid to form the dihydrochloride salt .
  • Key Considerations : Optimize reaction time and temperature to avoid side products like N-oxide impurities. Purification typically involves recrystallization using ethanol-water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm aromatic proton environments and triazole ring integration.
  • FT-IR : Peaks at ~3400 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=N/C=C) validate functional groups.
  • Mass Spectrometry : High-resolution MS identifies the molecular ion peak and validates purity .

Q. How does solubility impact experimental design in biological assays?

  • Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). For in vitro studies, prepare stock solutions in DMSO (<1% v/v to avoid cytotoxicity) and dilute in aqueous buffers. Validate solubility using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved?

  • Methodology :

  • Use single-crystal X-ray diffraction with SHELX software for refinement. SHELXL’s robust algorithms handle high-resolution data and twinning effects .
  • Cross-validate with DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental bond lengths/angles .
    • Data Contradiction Analysis : Discrepancies may arise from crystal packing effects. Compare multiple datasets and apply Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies mitigate impurities during large-scale synthesis?

  • Methodology :

  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to monitor impurities. Reference standards for common byproducts (e.g., des-chloro analogs) are critical .
  • Recrystallization Optimization : Solvent polarity adjustments (e.g., ethanol vs. acetonitrile) selectively precipitate the target compound .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces, identifying electron-deficient sites on the triazole ring.
  • Validate with kinetic studies under varying pH conditions to correlate computational predictions with experimental reaction rates .

Methodological Notes

  • Structural Characterization : For ambiguous crystallographic data, combine powder XRD with solid-state NMR to resolve polymorphism or hydrate formation .
  • Synthetic Troubleshooting : If yields drop below 60%, consider replacing DMF with DMAc to reduce side reactions .

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